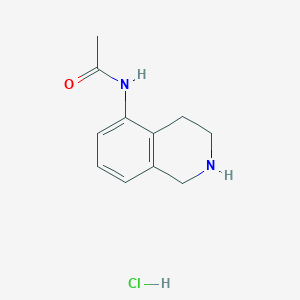

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide hydrochloride

Description

Its molecular formula is C₁₁H₁₄N₂O·HCl, derived from the parent compound N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide (CID 21894661), which has a molecular formula of C₁₁H₁₄N₂O . The structure comprises a tetrahydroisoquinoline core substituted with an acetamide group at the 5-position. Key identifiers include:

- SMILES: CC(=O)NC1=CC=CC2=C1CCNC2

- InChIKey: BSMZGRFWKJDIHC-UHFFFAOYSA-N

The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-8(14)13-11-4-2-3-9-7-12-6-5-10(9)11;/h2-4,12H,5-7H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPWAQBDPSJXON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine. This reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . The resulting dihydroisoquinoline is then reduced to tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. Solvent-free microwave conditions in the presence of a base like potassium carbonate can also be employed to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it back to its tetrahydroisoquinoline form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities and properties .

Scientific Research Applications

Pharmacological Applications

The compound is primarily recognized for its role as a potential therapeutic agent in treating various disorders. Research indicates that derivatives of tetrahydroisoquinoline, including N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide hydrochloride, exhibit significant biological activity.

Orexin Receptor Modulation

One of the notable applications is its function as a non-peptide antagonist of orexin receptors. This characteristic suggests potential uses in treating conditions related to appetite regulation and sleep disturbances. Specifically, it may help manage obesity, insomnia, and anxiety disorders by modulating the orexin signaling pathway .

Neuroprotective Effects

Studies have shown that tetrahydroisoquinoline derivatives can enhance the function of NMDA receptors selectively. For instance, certain compounds have been identified to potentiate NMDA receptors containing specific subunits (GluN2C and GluN2D), which are crucial in neuroprotection and synaptic plasticity . This action may lead to applications in neurodegenerative disease therapies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that contribute to its biological activity. The Bischler-Napieralski reaction is commonly employed to convert acyclic amides into tetrahydroisoquinoline derivatives . Understanding the SAR is vital for optimizing the compound's efficacy and reducing potential side effects.

Table 1: Summary of Synthesis Methods

Case Studies and Clinical Trials

Several case studies have been conducted to evaluate the therapeutic effects of tetrahydroisoquinoline derivatives on human subjects.

Clinical Trials Overview

Clinical trials involving these compounds often focus on their pharmacokinetic properties and therapeutic efficacy. For example, studies have assessed how these compounds interact within the body and their impact on specific biomarkers related to various health conditions .

Case Study Examples

- Orexin Receptor Blockade : A trial investigated the effects of a tetrahydroisoquinoline derivative on patients with obesity-related conditions. Results indicated a significant reduction in appetite and improved sleep patterns .

- Neuroprotective Effects : Another study evaluated the cognitive improvements in patients with neurodegenerative diseases after administration of NMDA receptor potentiators derived from tetrahydroisoquinolines .

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but it often affects neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences:

| Property | N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide Hydrochloride | N-(1,2,3,4-Tetrahydro-2-methylisoquinolin-5-yl)acetamide |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O·HCl | C₁₂H₁₆N₂O |

| Substituents | Unsubstituted tetrahydroisoquinoline | 2-Methyltetrahydroisoquinoline |

| Molecular Weight | 224.70 g/mol (free base: 190.25 g/mol) | 204.27 g/mol (free base) |

| Key Structural Impact | Enhanced solubility due to HCl salt | Increased lipophilicity from methyl group |

The methyl group in the latter compound likely alters its physicochemical properties :

- Solubility : Reduced aqueous solubility compared to the hydrochloride salt form of the parent compound.

- Stereochemical Effects : The methyl group may induce steric hindrance, affecting binding to biological targets.

Other Isoquinoline Derivatives

For example:

- 3-Methoxy analogs : Often show enhanced affinity for serotonin receptors.

Research Findings and Gaps

- Pharmacokinetics: No empirical data on absorption, distribution, metabolism, or excretion (ADME) are available in the provided evidence. Methyl-substituted analogs may exhibit prolonged half-lives due to increased lipophilicity .

- Biological Activity : The parent compound’s acetamide group is a common pharmacophore in kinase inhibitors, but target specificity remains unconfirmed.

- Synthetic Accessibility : The hydrochloride salt form simplifies purification but may require stringent pH control during synthesis.

Biological Activity

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Tetrahydroisoquinoline Compounds

Tetrahydroisoquinoline (THIQ) derivatives are known for their wide range of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. The structural framework of THIQ allows for modifications that can enhance biological efficacy and selectivity towards specific molecular targets.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various neurotransmitter systems and enzymes involved in disease processes. Preliminary studies suggest that it may modulate the serotonergic system by acting on the 5-HT2C receptor subtype and potentially influencing melatonin receptor activity .

Antimicrobial and Antitumor Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its antitumor effects have also been documented in several studies:

- Antimicrobial Activity : The compound demonstrated efficacy against a range of bacterial strains and fungi, suggesting potential as an antimicrobial agent.

- Antitumor Activity : In vitro studies have shown that THIQ derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have been reported to exhibit cytotoxicity against various cancer cell lines.

Neuropharmacological Effects

This compound has been evaluated for its neuropharmacological properties:

- Dopamine Receptor Interaction : Several THIQ derivatives have shown affinity for dopamine D2 receptors. This interaction is crucial for potential applications in treating neurodegenerative diseases such as Parkinson's disease .

- Anticonvulsant Activity : Some derivatives have displayed anticonvulsant properties in animal models, indicating their potential for managing seizure disorders .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ derivatives reveal that modifications to the tetrahydroisoquinoline core significantly influence biological activity. Key findings include:

| Modification Type | Effect on Activity |

|---|---|

| Hydroxyl Group Addition | Increased solubility and receptor affinity |

| Alkyl Substitution | Enhanced lipophilicity and potency |

| Aromatic Ring Substitution | Altered selectivity towards specific receptors |

Research shows that compounds with bulky lipophilic side chains exhibit improved biological activity due to enhanced membrane permeability and receptor binding affinity .

Case Studies

Several case studies illustrate the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations.

- Cytotoxicity Assessment : In cancer research, the compound was tested against various human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed IC50 values in the micromolar range, indicating potent cytotoxic effects.

- Neuroprotective Studies : Animal models treated with THIQ derivatives exhibited reduced neurodegeneration following induced oxidative stress conditions. This suggests potential therapeutic applications in neuroprotection .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide hydrochloride?

- Methodology : The synthesis typically involves multi-step organic reactions. First, the tetrahydroisoquinoline scaffold is prepared via Pictet-Spengler cyclization of phenethylamine derivatives with aldehydes. Acetamide formation is achieved through nucleophilic substitution or amide coupling using acetyl chloride or acetic anhydride. The hydrochloride salt is generated by treating the free base with HCl in a polar solvent (e.g., ethanol or methanol). Purification via recrystallization or column chromatography ensures ≥98% purity .

Q. How can the compound be characterized using spectroscopic and chromatographic methods?

- Methodology :

- NMR : - and -NMR confirm structural integrity. For example, the acetamide proton appears as a singlet near δ 2.1 ppm, while aromatic protons in the tetrahydroisoquinoline moiety resonate between δ 6.8–7.5 ppm .

- HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H] at m/z 227.08488) .

- IR : Stretching vibrations for the amide carbonyl (1650–1700 cm) and N–H (3300 cm) are critical .

Q. What storage conditions ensure the compound’s stability?

- Methodology : Store as a crystalline solid at –20°C under inert atmosphere (argon/nitrogen). Stability data for structurally similar compounds suggest a shelf life ≥5 years under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to receptors like opioid or serotonin transporters. Use the compound’s SMILES string (

CS(=O)(=O)NC1=CC=CC2=C1CCNC2for the free base) to generate 3D conformers. Predicted collision cross-section (CCS) values (e.g., 146.7 Ų for [M+H]) aid in correlating structural flexibility with bioactivity .

Q. How to resolve contradictory data in biological activity assays (e.g., receptor binding vs. functional activity)?

- Methodology :

- Binding Assays : Use radioligand displacement (e.g., -naloxone for opioid receptors) to measure IC.

- Functional Assays : cAMP inhibition or calcium flux assays validate agonism/antagonism.

- Troubleshooting : Test metabolite interference (e.g., hydrolysis of the acetamide group) via LC-MS and adjust buffer pH to stabilize the compound .

Q. What strategies optimize the compound’s pharmacokinetics for in vivo neuropharmacology studies?

- Methodology :

- Solubility : Use co-solvents (e.g., PEG-400) or salt forms (hydrochloride) to enhance aqueous solubility.

- BBB Penetration : LogP calculations (e.g., ~2.5 for the free base) and PAMPA-BBB assays predict blood-brain barrier permeability.

- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450 liabilities. Structural modifications (e.g., fluorination) may reduce first-pass metabolism .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.